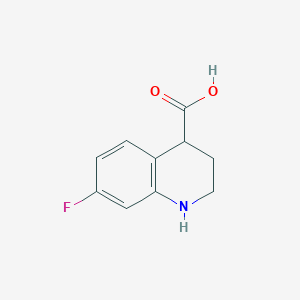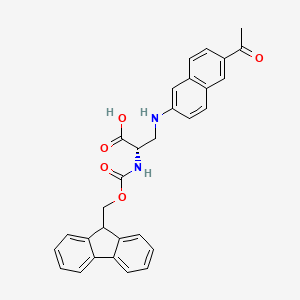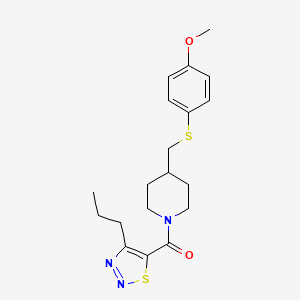
7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H10FNO2 . It is used in research and has been involved in studies for the development of new drugs .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . In one study, a series of substituted quinoline-4-carboxylic acids were reduced under different conditions, depending on the nature of the substituent in position 2 of the quinoline ring and the degree of substitution .Molecular Structure Analysis
The molecular weight of this compound is 195.19 . It has been used in X-ray crystallography studies, which provide detailed information about its molecular structure .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, participate in both electrophilic and nucleophilic substitution reactions . They are also involved in various cyclization and cycloaddition reactions .Aplicaciones Científicas De Investigación
Antimycobacterial Activities
Research into novel fluoroquinolones, which include derivatives of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has demonstrated significant antimycobacterial activities both in vitro and in vivo against various strains of Mycobacterium tuberculosis, including drug-resistant strains. These compounds have been evaluated for their ability to inhibit the supercoiling activity of DNA gyrase, an enzyme critical for bacterial DNA replication. One such compound showed high efficacy in reducing mycobacterial load in lung and spleen tissues at specific dosages, highlighting its potential as a therapeutic agent against tuberculosis (Senthilkumar et al., 2009).
Antibacterial Properties
Several studies have synthesized and evaluated the antibacterial activity of this compound derivatives, revealing their potent effects against a wide range of Gram-positive and Gram-negative bacteria. These activities are attributed to structural modifications at different positions on the quinoline ring, which enhance the compounds' ability to interfere with bacterial DNA processes. The exploration of structure-activity relationships (SAR) has led to the identification of derivatives with significantly higher activity than established antibacterial agents, making them candidates for the development of new antibacterial drugs (Koga et al., 1980), (Cooper et al., 1990).
Mecanismo De Acción
While the specific mechanism of action for 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to exhibit a broad range of biological activities. They are often used in the development of new drugs due to their unique biological properties .
Direcciones Futuras
Propiedades
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCHXHGIHXSTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1C(=O)O)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)

![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2967297.png)
![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)
![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)
![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)
